6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-3-17-4-6-19(7-5-17)16-30-24-25-22-12-13-27(15-21(22)23(28)26-24)14-18-8-10-20(29-2)11-9-18/h3-11H,1,12-16H2,2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFVDYXWQVXBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC4=CC=C(C=C4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS Number: 1112399-51-5) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 419.5 g/mol. The structural characteristics contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research on the biological activity of this compound is limited but indicates potential in various therapeutic areas. Notably, compounds with similar structures have shown significant anti-tumor and anti-inflammatory activities.
1. Antitumor Activity
Recent studies have indicated that derivatives of pyrido[4,3-d]pyrimidine compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Compound 4c , a related derivative, demonstrated over 99% inhibition against KYSE70 and KYSE150 cancer cells at concentrations of 40 μg/mL. The IC50 values were reported as 1.463 μg/mL and 0.888 μg/mL for KYSE70 and KYSE150 cells respectively after 48 hours of treatment .
The mechanism by which these compounds exert their effects often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. For instance, thienopyrimidine derivatives have been shown to interact with protein targets involved in cancer progression.
Case Studies
While specific case studies focusing solely on 6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one are sparse, analogous compounds have provided insights into potential therapeutic applications:
- A study on thieno[2,3-d]pyrimidine derivatives highlighted their effectiveness as non-peptide antagonists for the LHRH receptor, demonstrating high binding affinities and significant biological activity in vivo .
Comparative Analysis
To better understand the biological activity of our compound in relation to similar compounds, the following table summarizes key findings from related studies:
| Compound Name | Structure Type | Antitumor Activity (IC50) | Mechanism |
|---|---|---|---|
| Compound 4c | Pyrido[4,3-d]pyrimidine | 0.655 μg/mL (KYSE150) | Apoptosis induction |
| TAK-013 | Thieno[2,3-b]pyrimidine | 0.06 nM (LHRH receptor) | Receptor antagonism |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs and their substituent effects are summarized below:
Physicochemical and Pharmacokinetic Properties
- Solubility : The vinylbenzylthio substituent introduces moderate polarity, likely enhancing aqueous solubility relative to trifluoromethyl-containing analogs (e.g., 431.389 g/mol) .
- Metabolic Stability : The vinyl group may confer susceptibility to oxidation, whereas the methoxy group is metabolically stable, balancing overall drug-likeness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
